molecular formula C11H10ClNO2 B2959287 [5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol CAS No. 1159981-50-6

[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol

Cat. No.: B2959287
CAS No.: 1159981-50-6
M. Wt: 223.66
InChI Key: QFDZDQMOFLXDMJ-UHFFFAOYSA-N
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Description

[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol: is a chemical compound that belongs to the class of oxazoles It features a chlorophenyl group, a methyl group, and a methanol group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to form the oxazole ring. The final step involves the reduction of the oxazole derivative to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol can undergo oxidation reactions to form corresponding oxazole derivatives.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions, particularly at the chlorophenyl group, to form a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

    Oxidation: Oxazole derivatives with different functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Acts as a precursor in the synthesis of heterocyclic compounds.

Biology:

Medicine:

  • Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of [5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

    [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanol: Lacks the methyl group, which may affect its reactivity and biological activity.

    [5-(4-Bromophenyl)-4-methyl-1,2-oxazol-3-yl]methanol: Substitution of chlorine with bromine can lead to different chemical and biological properties.

    [5-(4-Methylphenyl)-4-methyl-1,2-oxazol-3-yl]methanol: Substitution of chlorine with a methyl group can significantly alter its chemical behavior and applications.

Uniqueness: The presence of the chlorophenyl group and the methyl group in [5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol provides unique chemical properties, such as increased reactivity and potential biological activity. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-(4-chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7-10(6-14)13-15-11(7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFDZDQMOFLXDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1CO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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